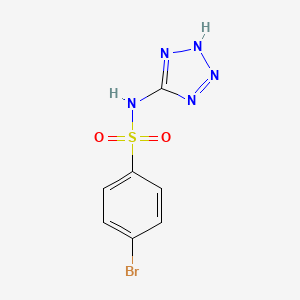

4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(2H-tetrazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5O2S/c8-5-1-3-6(4-2-5)16(14,15)11-7-9-12-13-10-7/h1-4H,(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXHZJOYOUNZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NNN=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide involves several steps. One common method includes the reaction of 4-bromo-benzenesulfonyl chloride with sodium azide to form the corresponding sulfonyl azide. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrazole derivative . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.

Chemical Reactions Analysis

4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Cyclization: The tetrazole ring can undergo further cyclization reactions to form more complex structures.

Common reagents used in these reactions include sodium azide, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide is widely used in scientific research for various applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Heterocyclic Modifications

The following table summarizes key structural differences between 4-bromo-N-2H-tetrazol-5-yl-benzenesulfonamide and related compounds:

Key Observations:

- Heterocycle Impact: The tetrazole ring in the target compound provides a planar, electron-deficient structure, favoring π-π stacking and hydrogen bonding. Benzothiadiazole derivatives () introduce additional electronegativity and rigidity, which may enhance target selectivity but reduce solubility.

- Substituent Effects: Bromine at the para-position (common in ) enhances halogen bonding with protein residues.

Notes

- Data Limitations : Direct comparative biological data (e.g., IC50 values) for all analogs are unavailable in the provided evidence. Structural and electronic inferences are based on reported synthetic and computational studies.

- Synthesis Challenges : Tetrazole-based compounds generally require stringent reaction conditions compared to triazoles or benzodiazoles , impacting scalability.

Biological Activity

4-Bromo-N-2H-tetrazol-5-yl-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a sulfonamide group and a tetrazole ring, which are essential for its biological activity. The presence of bromine enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity

The compound has shown promising results in various biological assays:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications as an antibacterial agent.

2. Antitumor Activity

In vitro studies have highlighted the compound's antitumor effects, particularly against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although the exact pathways remain to be fully elucidated.

3. Enzyme Inhibition

The compound has been identified as an inhibitor of insulin-regulated aminopeptidase (IRAP), a target for metabolic disorders. The structure-activity relationship studies emphasize the importance of the sulfonamide and tetrazole moieties for this inhibitory effect .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding: The sulfonamide group is known to interact with the active sites of enzymes, effectively inhibiting their function.

- Receptor Modulation: The tetrazole ring may facilitate binding to specific receptors involved in cellular signaling pathways, enhancing or inhibiting their activity.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Study 2: Antitumor Activity

In vitro assays showed that the compound reduced cell viability in human cancer cell lines by inducing apoptosis, with IC50 values ranging from 10 to 30 µM depending on the cell line.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Pharmacokinetics and Toxicity

Preliminary studies suggest favorable pharmacokinetic properties, including moderate absorption and distribution profiles. However, concerns regarding potential hepatotoxicity have been raised, necessitating further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-N-2H-tetrazol-5-yl-benzenesulfonamide, and how can reaction yields be optimized?

- Methodology : Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst, similar to triazole derivatives (reflux for 4–6 hours under reduced pressure). Optimize yields by varying stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonamide precursor to tetrazole), adjusting reaction temperature (80–100°C), and employing gradient recrystallization for purification .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Characterize intermediates using -NMR and IR spectroscopy to confirm functional group integrity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : Use -NMR to resolve bromine-induced splitting patterns and FT-IR to confirm sulfonamide S=O stretches (1150–1350 cm).

- Crystallography : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Resolve disorder using PART instructions and anisotropic displacement parameters (ADPs). Visualize thermal ellipsoids via ORTEP-3 .

Q. How can researchers assess the chemical stability of the tetrazole moiety under varying experimental conditions?

- Methodology : Conduct accelerated stability studies (40–80°C, 75% relative humidity) over 14 days. Monitor tetrazole ring decomposition via HPLC-MS, tracking m/z ratios for degradation products (e.g., open-chain nitriles). Compare kinetic stability in polar (DMSO) vs. non-polar (toluene) solvents .

Advanced Research Questions

Q. What strategies resolve disorder in the sulfonamide group during SCXRD analysis?

- Approach : Apply twin refinement (TWIN/BASF commands in SHELXL) for overlapping electron density. Use ISOR restraints to model anisotropic displacement of bromine atoms. Validate with Fo-Fc maps and R < 5% .

- Case Study : For ambiguous N—S bonding, employ Hirshfeld surface analysis to differentiate sulfonamide vs. sulfonic acid configurations .

Q. How can discrepancies between DFT-calculated and experimental bond lengths be addressed?

- Resolution : Re-optimize computational models (B3LYP/6-311+G(d,p)) with implicit solvent corrections (PCM for DMSO). Cross-validate with solid-state NMR to account for crystal packing effects. Adjust torsional angles in DFT to match crystallographic torsion (<5° deviation) .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting protease inhibition?

- Design : Synthesize analogs with halogen substitutions (e.g., Cl, I) at the 4-bromo position. Test inhibitory activity via fluorescence-based assays (e.g., trypsin inhibition using Z-GGR-AMC substrate). Corrogateate IC values with electrostatic potential maps from DFT .

Q. How to analyze conflicting reactivity data in nucleophilic substitution reactions?

- Systematic Approach : Perform kinetic studies under controlled conditions (DMF, 60°C) with varying nucleophiles (azide, thiolate). Use -NMR to track intermediates. Compare experimental activation energies with DFT-derived transition states to identify steric vs. electronic dominance .

Q. What experimental designs evaluate hydrolytic stability across pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.